3-[3-(Trifluoromethyl)phenoxy]azetidine
Overview
Description
3-[3-(Trifluoromethyl)phenoxy]azetidine is a chemical compound with the CAS Number: 76263-23-5 . It has a molecular weight of 217.19 . The compound appears as a white to off-white powder or crystals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI Code: 1S/C10H10F3NO/c11-10(12,13)7-2-1-3-8(4-7)15-9-5-14-6-9/h1-4,9,14H,5-6H2 . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound has an empirical formula of C10H11ClF3NO and a molecular weight of 253.65 . It is a white to off-white powder or crystals . The compound should be stored in a refrigerator .Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
Synthesis of 3,3-Diarylazetidines : Azetidines, including those related to 3-[3-(Trifluoromethyl)phenoxy]azetidine, are synthesized via a calcium(II)-catalyzed Friedel-Crafts reaction, forming valuable motifs for drug discovery. These azetidines can be further derivatized into drug-like compounds (Denis et al., 2018).
Tubulin-Targeting Antitumor Agents : A series of 3-phenoxy-1,4-diarylazetidin-2-ones, related to the chemical , have shown potent antiproliferative properties and are being evaluated as potential antitumor agents. These compounds disrupt microtubular structure and induce apoptosis in cancer cells (Greene et al., 2016).
Building Blocks for Trifluoromethyl-Containing Compounds : 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones, a related group, serve as precursors for various CF3-containing compounds, highlighting their utility in the synthesis of novel chemical entities (Dao Thi et al., 2018).
Chemical Synthesis and Catalysis
Synthesis of Protected 3-Haloazetidines : Research demonstrates the preparation of protected 3-haloazetidines, used as versatile building blocks in medicinal chemistry, from commercially available materials. This includes the synthesis of azetidine-3-carboxylic acid derivatives (Ji et al., 2018).
- Disubstituted Piperidines**: The reactivity of azetidines enables the stereoselective preparation of various piperidines, important in medicinal chemistry. This process involves reactions like ring opening and hydroboration, highlighting the versatility of azetidine derivatives (Mollet et al., 2011).
- Discovery of S1P Receptor Modulators : Azetidine derivatives have been identified as effective S1P1 agonists. An example is the discovery of BAF312 (Siponimod), an azetidine-based compound, which has undergone clinical trials for treating multiple sclerosis (Pan et al., 2013).
Azetidine as a Chemical Scaffold
Synthesis of Functionalized Azetidines : Research on azetidines, including those structurally similar to this compound, has expanded synthetic strategies towards functionalized azetidines. These are important as heterocyclic synthons in various chemical reactions (Mehra et al., 2017).
Single-Step Synthesis of Azetidine-3-amines : A straightforward synthesis method for azetidine-3-amines, starting from commercially available materials, has been developed. This process highlights the practicality and versatility of azetidine derivatives in medicinal chemistry (Wang & Duncton, 2020).
Safety and Hazards
Properties
IUPAC Name |
3-[3-(trifluoromethyl)phenoxy]azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)7-2-1-3-8(4-7)15-9-5-14-6-9/h1-4,9,14H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXWWNMHZFPXKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60456620 | |
Record name | 3-[3-(trifluoromethyl)phenoxy]azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60456620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76263-23-5 | |
Record name | 3-[3-(trifluoromethyl)phenoxy]azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60456620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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